molecular formula C7H10N2O2 B1457649 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid CAS No. 1554483-79-2

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B1457649
CAS No.: 1554483-79-2
M. Wt: 154.17 g/mol
InChI Key: KLNZVAFPGKKGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound belonging to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of imidazole with ethyl bromide followed by carboxylation. Another method includes the deprotonation of imidazole with sodium hydride, followed by alkylation with methyl iodide and ethyl bromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum

Properties

IUPAC Name

1-ethyl-5-methylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5(2)4-8-6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNZVAFPGKKGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid
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1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid
Reactant of Route 4
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid
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Reactant of Route 6
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid

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